

2,4,5-Trimethylthiazole: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2,4,5-Trimethylthiazole

Cat. No.: B1212947

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2,4,5-trimethylthiazole**, a key flavor compound formed during the thermal processing of food. This document covers its chemical properties, natural occurrence, sensory characteristics, and the underlying biochemical pathways of its formation. Detailed experimental protocols for its synthesis and analysis are provided to support further research and application.

Introduction

2,4,5-Trimethylthiazole (CAS No. 13623-11-5) is a sulfur-containing heterocyclic organic compound that plays a significant role in the desirable flavor profiles of a wide variety of cooked foods.^[1] As a product of the Maillard reaction, it is a key contributor to the savory, roasted, nutty, and coffee-like aromas associated with thermally processed meats, baked goods, and beverages.^{[2][3][4]} Its potent and complex organoleptic properties make it a compound of significant interest to the flavor and fragrance industry and a subject of study for food chemists and sensory scientists.^[5]

Chemical and Physical Properties

2,4,5-Trimethylthiazole is a clear, colorless to pale yellow liquid with a distinct, powerful aroma.^[4] Its fundamental properties are summarized in the table below.

Property	Value
Molecular Formula	C ₆ H ₉ NS
Molecular Weight	127.21 g/mol [1]
IUPAC Name	2,4,5-trimethyl-1,3-thiazole[1]
CAS Number	13623-11-5[1]
Appearance	Colorless to pale yellow liquid
Boiling Point	166-167 °C @ 717 mmHg[6]
Density	~1.013 g/mL at 25 °C
Refractive Index	~1.509 at 20 °C
Solubility	Slightly soluble in water (~530 mg/L at 25 °C); soluble in alcohol and dipropylene glycol.[7]

Occurrence and Sensory Profile

2,4,5-Trimethylthiazole has been identified as a volatile constituent in numerous cooked food items. Its formation is intrinsically linked to the Maillard reaction and Strecker degradation pathways.

Natural Occurrence

The compound is a natural component of the aroma of many foods, including:

- Roasted Beef[7]
- Roasted Chicken[7]
- Roasted Pork[7]
- Cooked Potatoes[1]
- Coffee[7]
- Roasted Nuts[8]

- Cocoa[9]

Sensory Characteristics

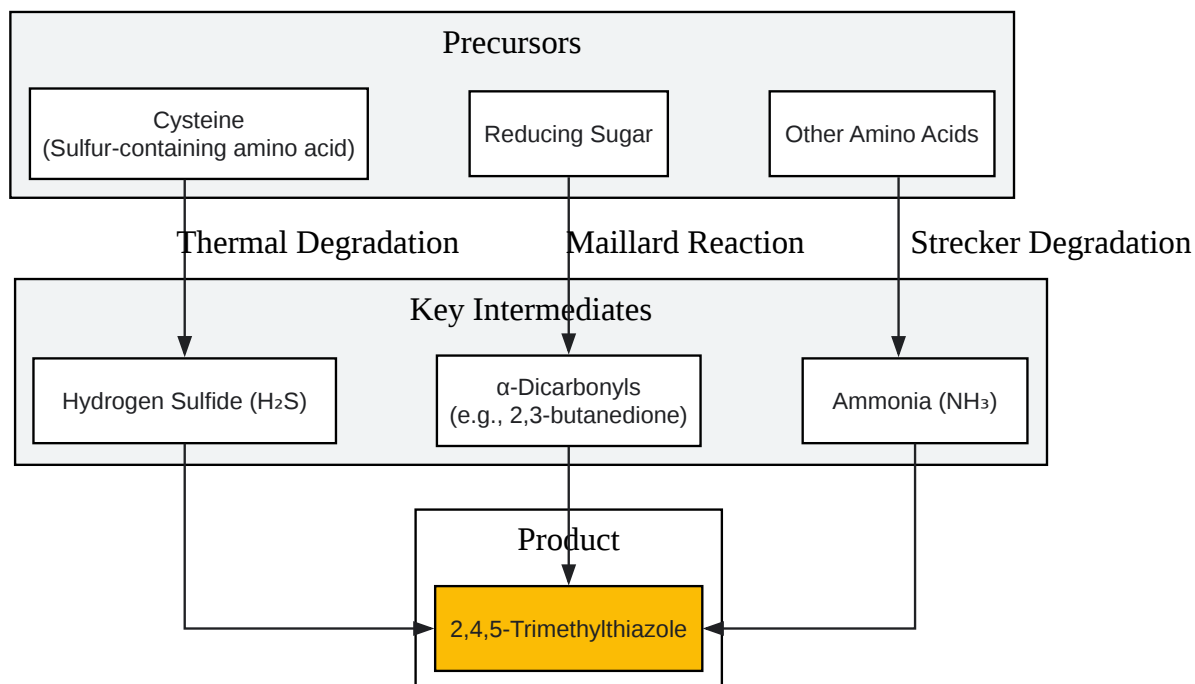
The sensory profile of **2,4,5-trimethylthiazole** is complex and concentration-dependent. It is highly valued for its desirable roasted and savory notes.

Parameter	Description
Odor Profile	Described as nutty, cocoa, coffee-like, and musty. At higher concentrations (>0.05 ppm), it can impart notes of raw potato skin.[6][8]
Flavor Profile	Contributes nutty, cocoa, and green vegetative notes with roasted, earthy nuances.[9]
Odor Threshold in Water	Approximately 10 ppb.[10]
Typical Usage Levels	Recommended up to 6 ppm in condiments and soups, and 2 ppm in confectionery.[6][9]

Biosynthesis and Formation Pathway

2,4,5-Trimethylthiazole is not typically biosynthesized in living organisms but is formed as a product of the Maillard reaction during the heating of foodstuffs. The key precursors are sulfur-containing amino acids (like cysteine), reducing sugars, and α -dicarbonyl compounds.

The formation pathway involves the degradation of these precursors to generate key intermediates: hydrogen sulfide (H_2S), ammonia (NH_3), and carbonyl compounds. These intermediates then react to form the thiazole ring.

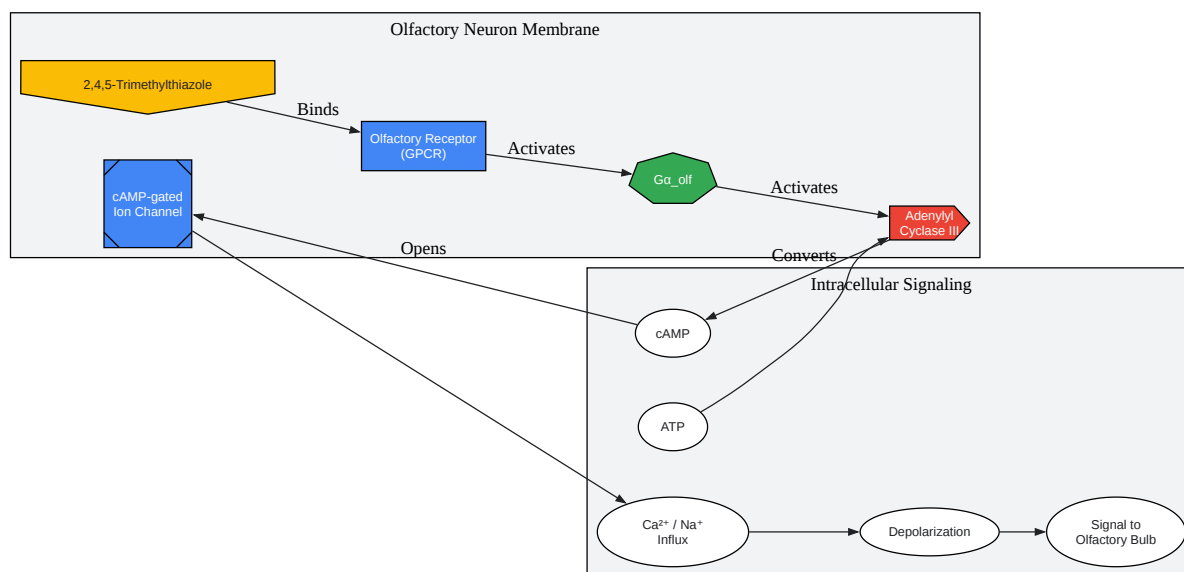


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Maillard reaction pathway to **2,4,5-trimethylthiazole**.

Olfactory Signaling Pathway

The perception of **2,4,5-trimethylthiazole** as a flavor compound is initiated by its interaction with olfactory receptors (ORs) located in the main olfactory epithelium. This triggers a canonical G-protein coupled receptor (GPCR) signaling cascade.



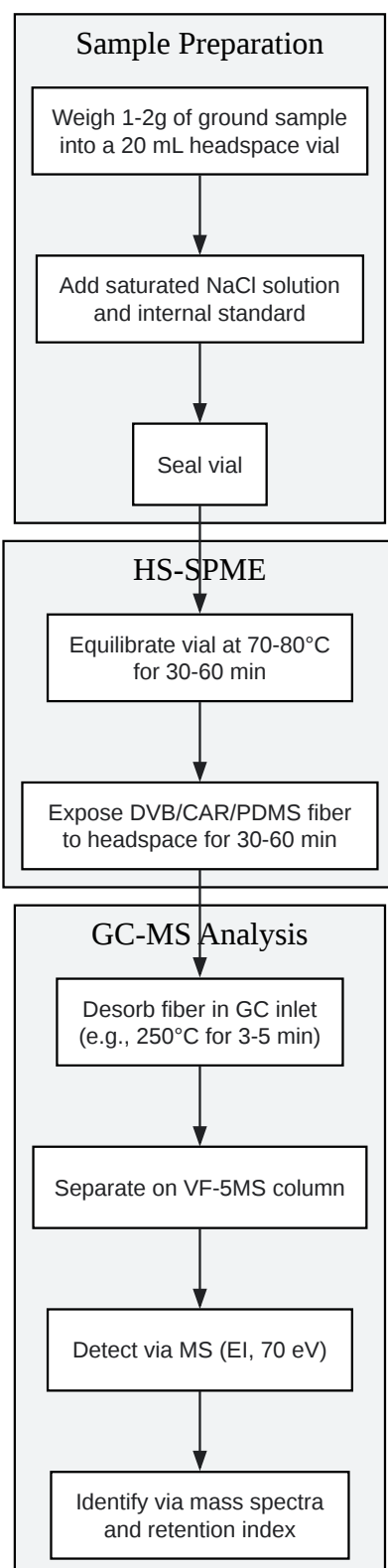
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Canonical olfactory signaling pathway for flavor perception.

Experimental Protocols

Analysis by Headspace SPME-GC-MS

This protocol outlines a general method for the extraction and analysis of **2,4,5-trimethylthiazole** from a solid food matrix, such as roasted coffee.



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Workflow for HS-SPME-GC-MS analysis of **2,4,5-trimethylthiazole**.

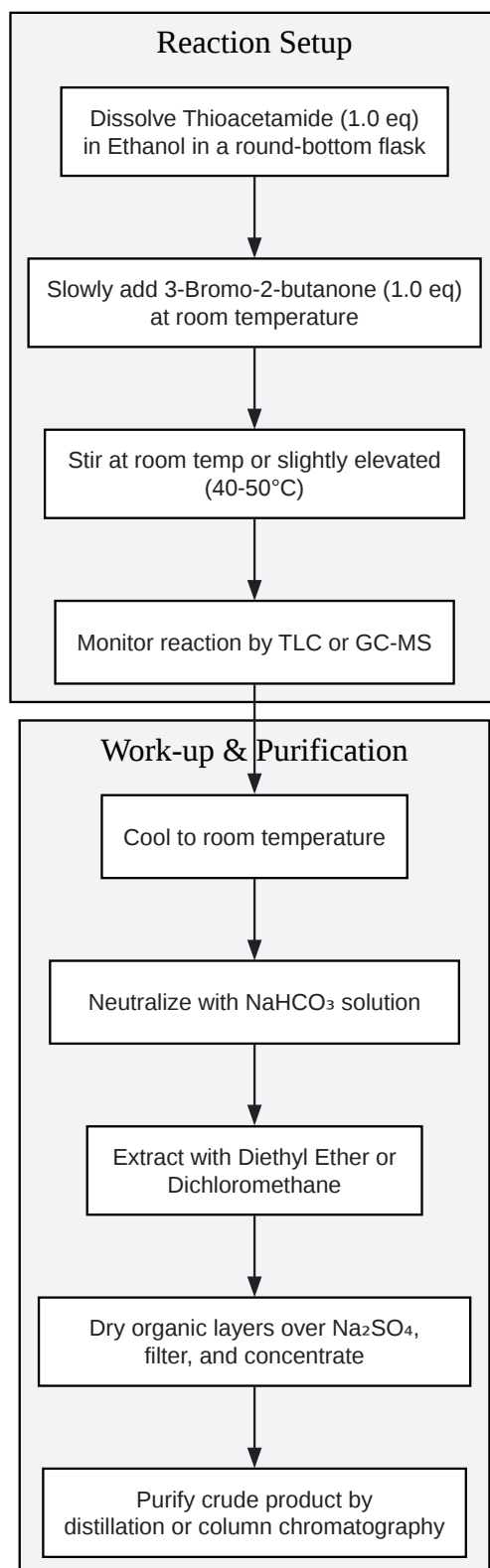
Methodology Details:

- Sample Preparation:
 - Weigh 1-2 g of a finely ground sample into a 20 mL headspace vial.[\[11\]](#)
 - Add approximately 5 mL of a saturated NaCl solution to improve the release of volatile compounds.[\[11\]](#)
 - For quantitative analysis, add a known concentration of a suitable internal standard.
 - Immediately seal the vial with a PTFE/silicone septum cap.[\[11\]](#)
- Headspace Solid-Phase Microextraction (HS-SPME):
 - Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis.[\[12\]](#)
 - Equilibration & Extraction: Incubate the sealed vial at 70-80°C for 30-60 minutes with agitation. Expose the SPME fiber to the headspace for 30-60 minutes at the same temperature.[\[11\]](#)[\[12\]](#)
- Gas Chromatography-Mass Spectrometry (GC-MS):
 - Desorption: Transfer the fiber to the GC injection port and desorb the analytes at 250°C for 3-5 minutes in splitless mode.[\[11\]](#)[\[12\]](#)
 - Column: A VF-5MS (or equivalent 5% phenyl-methylpolysiloxane) column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[\[10\]](#)[\[12\]](#)
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.[\[12\]](#)
 - Oven Program: Initial temperature of 50°C, ramp to 250°C at 3°C/minute.[\[12\]](#)
 - MS Parameters: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-400. [\[12\]](#) Identification is confirmed by comparing mass spectra and retention indices with reference libraries and authentic standards.[\[11\]](#)

Synthesis by Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and effective method for preparing thiazole rings.

[13] This protocol provides a general procedure for the synthesis of **2,4,5-trimethylthiazole** from thioacetamide and 3-bromo-2-butanone.



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Workflow for the Hantzsch synthesis of **2,4,5-trimethylthiazole**.

Methodology Details:

- Materials:
 - Thioacetamide (1.0 equivalent)
 - 3-Bromo-2-butanone (1.0 equivalent)[13]
 - Ethanol (solvent)
 - Saturated sodium bicarbonate solution
 - Diethyl ether or dichloromethane (extraction solvent)
 - Anhydrous sodium sulfate
- Procedure:
 - Reaction: In a round-bottom flask equipped with a magnetic stirrer, dissolve thioacetamide in ethanol. Slowly add 3-bromo-2-butanone to the solution at room temperature. Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C).[13]
 - Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or GC-MS until completion, which typically occurs within a few hours.[13]
 - Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture by adding a saturated sodium bicarbonate solution.[13]
 - Extraction: Extract the product from the aqueous mixture using a suitable organic solvent such as diethyl ether or dichloromethane. Combine the organic layers.
 - Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation or flash column chromatography.[2][13]

Conclusion

2,4,5-Trimethylthiazole is a fundamentally important flavor compound, contributing desirable sensory attributes to a vast range of cooked foods. Understanding its formation through the Maillard reaction, its sensory impact, and the methods for its analysis and synthesis are crucial for flavor chemists, food scientists, and researchers in related fields. The protocols and data presented in this guide offer a comprehensive technical foundation for professionals working with this key flavor molecule.

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